Superior Anti-HCMV Potency of 2'F-ara-FU Compared to 3'F-ara-FU
In a direct head-to-head comparison using the AD 169 strain of HCMV in human fibroblast plaque reduction assays, 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-fluorouracil (2'F-ara-FU) exhibited a 6.25-fold greater antiviral potency than its 3'-fluoro positional isomer (3'F-ara-FU). The ED50 for 2'F-ara-FU was 16 µM, whereas 3'F-ara-FU required a concentration of 100 µM to achieve equivalent plaque reduction [1].
| Evidence Dimension | Inhibition of HCMV plaque formation (ED50) |
|---|---|
| Target Compound Data | 2'F-ara-FU ED50 = 16 µM |
| Comparator Or Baseline | 3'F-ara-FU ED50 = 100 µM |
| Quantified Difference | 6.25-fold lower ED50 for 2'F-ara-FU |
| Conditions | HCMV strain AD 169 in human fibroblasts; plaque reduction assay |
Why This Matters
This data establishes that within the 5-fluorouracil arabinoside series, the 2'-fluoro substitution is critical for anti-HCMV potency, guiding researchers to select the appropriate derivative for mechanistic studies or antiviral screening.
- [1] EC:2.7.1.21 (thymidine kinase) – Comparative data on 2'F-ara-FU and 3'F-ara-FU. NACTEM Database Entry. View Source
